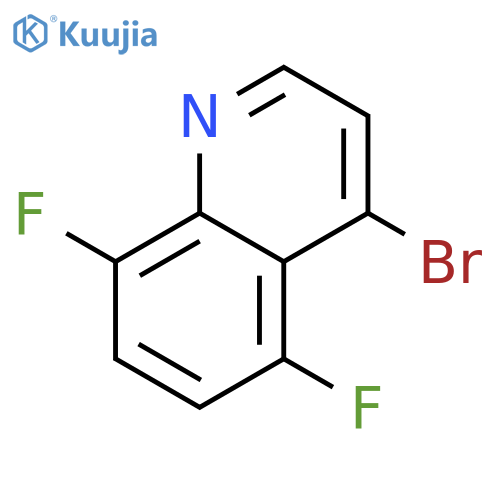

Cas no 1189106-41-9 (4-bromo-5,8-difluoroquinoline)

4-bromo-5,8-difluoroquinoline 化学的及び物理的性質

名前と識別子

-

- 4-bromo-5,8-difluoroquinoline

-

- インチ: InChI=1S/C9H4BrF2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H

- InChIKey: UOFCLTOADUYCLV-UHFFFAOYSA-N

- ほほえんだ: C1=C(C2=C(C=CN=C2C(=C1)F)Br)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

4-bromo-5,8-difluoroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB292729-5 g |

4-Bromo-5,8-difluoroquinoline |

1189106-41-9 | 5g |

€1,124.30 | 2022-06-11 | ||

| Apollo Scientific | PC404582-1g |

4-Bromo-5,8-difluoroquinoline |

1189106-41-9 | 1g |

£310.00 | 2025-02-21 | ||

| abcr | AB292729-1 g |

4-Bromo-5,8-difluoroquinoline |

1189106-41-9 | 1g |

€421.20 | 2022-06-11 | ||

| Chemenu | CM257028-1g |

4-Bromo-5,8-difluoroquinoline |

1189106-41-9 | 97% | 1g |

$594 | 2021-08-04 | |

| TRC | B998790-50mg |

4-Bromo-5,8-difluoroquinoline |

1189106-41-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM257028-1g |

4-Bromo-5,8-difluoroquinoline |

1189106-41-9 | 97% | 1g |

$629 | 2022-06-14 | |

| abcr | AB292729-1g |

4-Bromo-5,8-difluoroquinoline; . |

1189106-41-9 | 1g |

€450.00 | 2024-04-20 | ||

| 1PlusChem | 1P00818T-500mg |

4-Bromo-5,8-difluoroquinoline |

1189106-41-9 | 95% | 500mg |

$187.00 | 2025-02-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400052-250mg |

4-Bromo-5,8-difluoroquinoline |

1189106-41-9 | 97% | 250mg |

¥1713.00 | 2024-08-09 | |

| A2B Chem LLC | AD74061-250mg |

4-Bromo-5,8-difluoroquinoline |

1189106-41-9 | 95% | 250mg |

$132.00 | 2024-04-20 |

4-bromo-5,8-difluoroquinoline 関連文献

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

4-bromo-5,8-difluoroquinolineに関する追加情報

Introduction to 4-bromo-5,8-difluoroquinoline (CAS No. 1189106-41-9)

4-bromo-5,8-difluoroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 1189106-41-9, is a fluorinated quinoline derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic aromatic molecules known for their diverse biological activities and potential therapeutic applications. The presence of both bromine and fluorine substituents in its structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive agents.

The quinoline core is a well-established motif in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, particularly bromine and fluorine, into the quinoline framework has been shown to enhance binding affinity and metabolic stability, thereby improving the pharmacological profile of these compounds. Specifically, the 4-bromo-5,8-difluoroquinoline structure has been investigated for its potential in targeting various enzymatic and protein interactions relevant to human diseases.

Recent studies have highlighted the significance of fluorinated quinolines in drug discovery. The fluorine atoms at the 5- and 8-positions in 4-bromo-5,8-difluoroquinoline contribute to its lipophilicity and resistance to metabolic degradation, which are critical factors for drug efficacy. Furthermore, the bromine substituent at the 4-position can serve as a handle for further chemical modifications, allowing for the synthesis of analogues with tailored biological activities. This flexibility makes 4-bromo-5,8-difluoroquinoline a promising candidate for structure-activity relationship (SAR) studies.

In the context of contemporary pharmaceutical research, 4-bromo-5,8-difluoroquinoline has been explored for its potential role in inhibiting kinases and other targets involved in cancer progression. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with tumor growth and metastasis. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that disrupt cancer cell proliferation while minimizing side effects on healthy cells. The unique structural features of 4-bromo-5,8-difluoroquinoline make it a compelling candidate for such applications.

Moreover, the compound has been investigated for its antimicrobial properties. Antibiotic resistance remains a pressing global health challenge, necessitating the discovery of novel antimicrobial agents. Quinoline derivatives have historically been effective against bacterial infections, and modifications such as fluorination and bromination can enhance their spectrum of activity against resistant strains. Preliminary studies on 4-bromo-5,8-difluoroquinoline have shown promising results in vitro against certain bacterial pathogens, suggesting its potential as a lead compound for developing new antibiotics.

The synthesis of 4-bromo-5,8-difluoroquinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include halogenation of quinoline precursors followed by functional group interconversion. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further research into its biological applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing fluorine atoms into the quinoline core while maintaining regioselectivity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 4-bromo-5,8-difluoroquinoline with biological targets. These studies help predict binding affinities and identify key residues involved in ligand-receptor interactions. By integrating experimental data with computational predictions, researchers can optimize the structure of 4-bromo-5,8-difluoroquinoline to improve its pharmacokinetic properties and therapeutic efficacy.

The growing interest in fluorinated heterocycles like 4-bromo-5,8-difluoroquinoline underscores their importance as pharmacophores in modern drug discovery. The ability to fine-tune electronic and steric properties through strategic substitution allows for the development of compounds with enhanced target specificity and reduced toxicity. As research continues to uncover new biological functions of quinoline derivatives, compounds such as 4-bromo-5,8-difluoroquinoline are likely to play an increasingly significant role in addressing unmet medical needs.

In conclusion,4-bromo-5,8-difluoroquinoline (CAS No. 1189106-41-9) represents a structurally intriguing molecule with potential applications across multiple therapeutic areas. Its unique combination of substituents—bromine at the 4-position and fluorine at the 5- and 8-positions—makes it a versatile scaffold for medicinal chemistry innovation. Ongoing research into its biological activities continues to expand our understanding of its therapeutic potential and may lead to the development of novel treatments for various diseases.

1189106-41-9 (4-bromo-5,8-difluoroquinoline) 関連製品

- 1189106-43-1(4-Bromo-7,8-difluoroquinoline)

- 1806422-18-3(2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine)

- 2445791-91-1(4-(aminomethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid hydrochloride)

- 2229266-14-0(3-(thiolan-2-yl)propane-1-thiol)

- 923131-46-8(ethyl 4-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amidobenzoate)

- 1261623-37-3(5-Iodonaphthalene-2-acetic acid)

- 912766-52-0(2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide)

- 2228300-11-4(3-amino-2-methyl-2-5-(2-methylcyclopropyl)furan-2-ylpropan-1-ol)

- 6924-66-9(Quinoxaline-5-carboxylic acid)

- 1854195-91-7(2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid)